Sphynolactone-7

Übersicht

Beschreibung

Sphynolacton-7 ist eine synthetische Verbindung, die die Aktivität von Strigolactonen, einer Klasse von Pflanzenhormonen, nachahmt. Sphynolacton-7 hat eine hohe Spezifität und Potenz bei der Zielsetzung von Striga gezeigt, was es zu einem vielversprechenden Werkzeug für landwirtschaftliche Anwendungen macht .

Wirkmechanismus

Target of Action

Sphynolactone-7 selectively binds to the Striga hyposensitive to light receptor 7 (ShHTL7) . This receptor is a high-affinity strigolactone receptor . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 0.31 μM . It also inhibits ShHTL8 and ShHTL11 with IC50s of 1.2 and 7.8 μM, respectively .

Mode of Action

This compound is a strigolactone mimic . Strigolactones are plant hormones that play a crucial role in the germination of Striga, a parasitic plant . By mimicking strigolactones, this compound can force Striga to germinate . This is a significant aspect of its mode of action as it allows for the control of Striga, a parasitic weed that has been causing devastating damage to crop production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the germination pathway of Striga . Striga germinates by detecting strigolactones, a plant hormone produced from a host plant . This compound, being a strigolactone mimic, can force Striga to germinate and wither in soil without the host plant as a nutrient source .

Pharmacokinetics

It’s important to note that the compound is highly potent, with activity in the femtomolar range . This suggests that even at very low concentrations, this compound can effectively bind to its target and exert its action.

Result of Action

The primary result of this compound’s action is the forced germination of Striga . This leads to the withering of Striga in the soil without a host plant as a nutrient source . This is significant because it can help control the spread of Striga, a parasitic weed that significantly reduces grain yield .

Action Environment

The action of this compound is particularly relevant in environments where Striga, also known as “witchweed”, is prevalent . This includes various parts of sub-Saharan Africa, where Striga has been causing significant loss in crop yields . The forced germination and subsequent withering of Striga in the soil can help control its spread and reduce its impact on crop production .

Biochemische Analyse

Biochemical Properties

Sphynolactone-7 functions as a mimic of natural strigolactones, interacting with specific receptors in Striga hermonthica. The primary receptor for this compound is the Striga hyposensitive to light receptor 7 (ShHTL7). This compound binds to ShHTL7 with high affinity, triggering germination of Striga seeds even in the absence of a host plant . This interaction is highly specific, as this compound does not significantly affect other strigolactone receptors in non-target plants . The binding of this compound to ShHTL7 induces a conformational change in the receptor, initiating a signaling cascade that leads to seed germination .

Cellular Effects

This compound exerts its effects primarily on the cells of Striga hermonthica. By binding to the ShHTL7 receptor, this compound activates a signaling pathway that promotes the germination of Striga seeds. This process involves the upregulation of genes associated with cell division and growth, leading to the emergence of Striga seedlings . Additionally, this compound has been shown to influence cell signaling pathways related to hormone regulation and stress responses in Striga . Its impact on non-target plants is minimal, as it does not significantly interact with their strigolactone receptors .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ShHTL7 receptor in Striga hermonthica. This binding induces a conformational change in the receptor, which activates downstream signaling pathways. The activated receptor interacts with various signaling proteins, leading to the transcriptional activation of genes involved in seed germination . This compound also inhibits the activity of certain enzymes that regulate hormone levels, further promoting germination . The specificity of this compound for the ShHTL7 receptor ensures that its effects are limited to Striga, reducing the risk of off-target effects on other plants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on Striga hermonthica have been observed to change over time. Initially, this compound induces rapid germination of Striga seeds within a few hours of application . The compound remains stable under laboratory conditions, maintaining its activity for extended periods. Prolonged exposure to this compound can lead to the degradation of the compound, reducing its effectiveness over time . Long-term studies have shown that repeated applications of this compound can effectively control Striga infestations without causing significant harm to non-target plants .

Dosage Effects in Animal Models

While this compound is primarily used in plant studies, its effects in animal models have also been investigated. In these studies, varying dosages of this compound were administered to assess its potential toxicity and adverse effects. At low doses, this compound did not exhibit any significant toxic effects . At higher doses, some adverse effects were observed, including mild gastrointestinal disturbances and changes in liver enzyme levels . These findings suggest that while this compound is generally safe at low concentrations, caution should be exercised when using higher doses in animal models .

Metabolic Pathways

This compound is metabolized through pathways similar to those of natural strigolactones. The compound is initially taken up by plant roots and transported to various tissues where it exerts its effects . Enzymes involved in strigolactone biosynthesis and degradation, such as carotenoid cleavage dioxygenases and cytochrome P450 monooxygenases, play a role in the metabolism of this compound . These enzymes convert this compound into active and inactive metabolites, regulating its levels within the plant . The metabolic flux of this compound is influenced by environmental factors such as nutrient availability and stress conditions .

Transport and Distribution

Within plant cells, this compound is transported and distributed through specific transporters and binding proteins. The compound is taken up by root cells and translocated to shoots and leaves via the xylem . Transporters such as ATP-binding cassette (ABC) transporters and nitrate transporter 1/peptide transporter family (NPF) proteins facilitate the movement of this compound across cell membranes . The distribution of this compound within plant tissues is influenced by its interactions with binding proteins that regulate its localization and accumulation .

Subcellular Localization

This compound is localized within specific subcellular compartments where it exerts its biological activity. The compound is primarily found in the cytoplasm and nucleus of plant cells . Targeting signals and post-translational modifications direct this compound to these compartments, ensuring its proper localization . Within the cytoplasm, this compound interacts with signaling proteins and receptors to initiate germination pathways . In the nucleus, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Sphynolacton-7 wird durch eine Reihe chemischer Reaktionen synthetisiert, die den Aufbau eines Hybridmoleküls aus einem synthetischen Gerüst und einer Kernkomponente von Strigolactonen beinhalten . Der Syntheseprozess umfasst typischerweise:

Bildung der Kernstruktur: Dieser Schritt beinhaltet die Bildung der Kernstruktur des Moleküls, die von natürlichen Strigolactonen abgeleitet ist.

Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen chemischen Gruppen funktionalisiert, um ihre Aktivität und Spezifität zu verbessern.

Reinigung: Das Endprodukt wird mit Techniken wie Chromatographie gereinigt, um eine hohe Reinheit und Aktivität zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Sphynolacton-7 beinhaltet die Skalierung der in Laborumgebungen eingesetzten Synthesewege. Dazu gehört die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Der Prozess beinhaltet auch strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sphynolacton-7 unterliegt hauptsächlich Reaktionen, die typisch für Strigolactone sind, darunter:

Hydrolyse: Die Verbindung kann in Gegenwart von Wasser hydrolysiert werden, was zur Bildung verschiedener hydrolysierter Produkte führt.

Oxidation: Sphynolacton-7 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Typischerweise in wässrigen Lösungen unter milden sauren oder basischen Bedingungen durchgeführt.

Oxidation: Es können übliche Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.

Substitution: Je nach gewünschtem Produkt können verschiedene Nukleophile in Substitutionsreaktionen eingesetzt werden.

Wichtige gebildete Produkte

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören hydrolysierte Derivate, oxidierte Formen und substituierte Analoga von Sphynolacton-7 .

Wissenschaftliche Forschungsanwendungen

Efficacy in Field Trials

Field trials conducted in Kenya have demonstrated SPL7's potential for practical application. The compound was shown to significantly reduce Striga infestation rates when applied to soil prior to planting maize. In controlled experiments, SPL7-treated soils yielded fewer Striga seedlings compared to untreated controls, suggesting its effectiveness as a pre-emptive measure against this parasitic weed .

Comparative Effectiveness

A comparison of SPL7 with other known strigolactone analogs reveals its superior potency. For instance, while another commonly used strigolactone analog requires concentrations in the nanomolar range to achieve similar effects, SPL7 operates effectively at femtomolar concentrations. This characteristic not only enhances its efficacy but also minimizes potential environmental impacts due to lower required dosages .

Case Studies and Research Findings

- Germination Induction : In laboratory settings, SPL7 was tested against various concentrations of competing strigolactones. Results indicated that SPL7 induced germination at concentrations as low as 100 pM, demonstrating its high efficiency compared to GR24 (a standard strigolactone analog), which required much higher concentrations for similar effects .

- Impact on Crop Health : Studies have shown that the application of SPL7 does not negatively impact maize health or growth rates. This is crucial for ensuring that while controlling Striga populations, crop yields remain unaffected .

- Long-term Sustainability : The potential for SPL7 to be integrated into sustainable agricultural practices is significant. By reducing reliance on chemical herbicides and promoting natural plant interactions, SPL7 aligns with eco-friendly farming methods aimed at long-term soil health and biodiversity conservation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Sphynolacton-7

Sphynolacton-7 zeichnet sich durch seine hohe Spezifität und Potenz bei der Zielsetzung von Striga aus. Im Gegensatz zu anderen Strigolacton-Analoga bindet es spezifisch an den Strigolacton-Rezeptor in Striga und minimiert seine Auswirkungen auf andere Pflanzen . Dies macht es zu einer hochwirksamen und gezielten Lösung zur Bekämpfung von Striga-Befall in landwirtschaftlichen Umgebungen .

Biologische Aktivität

Sphynolactone-7 (SPL7) is a novel compound that has emerged as a potent strigolactone analog with significant implications for agricultural practices, particularly in combating the parasitic weed Striga hermonthica, commonly known as witchweed. This article delves into the biological activity of SPL7, focusing on its mechanisms of action, efficacy, and potential applications in agriculture.

SPL7 is characterized by its unique hybrid structure, which combines elements from synthetic scaffolds and natural strigolactones. This design allows SPL7 to selectively bind to the strigolactone receptor ShHTL7 in Striga, triggering germination at extremely low concentrations, specifically in the femtomolar range (10^-15 M) .

Structural Characteristics

- Hybrid Composition : SPL7 integrates functional modules derived from both synthetic compounds and natural strigolactones.

- Receptor Binding : The compound exhibits high-affinity binding to ShHTL7, facilitating its role as a germination stimulant without adversely affecting host plants .

Efficacy Against Striga

SPL7 has demonstrated remarkable effectiveness in inducing suicide germination in Striga seeds. This mechanism is crucial for managing Striga populations by promoting the germination of seeds before crop planting, thereby reducing future infestations. Laboratory studies have confirmed that SPL7 can significantly protect maize plants from Striga parasitism .

Comparative Potency

The potency of SPL7 is comparable to that of naturally occurring strigolactones, such as 5-deoxystrigol (5DS), which is known as one of the most effective germination stimulants for Striga. Table 1 summarizes the comparative potency of SPL7 and other relevant compounds.

| Compound | Potency (Molar Range) | Mechanism of Action |

|---|---|---|

| SPL7 | 10^-15 | Induces suicide germination |

| 5-Deoxystrigol | 10^-14 | Induces germination |

| Natural Strigolactones | 10^-13 to 10^-12 | Induces germination |

Impact on Non-target Organisms

Research indicates that SPL7 has minimal effects on beneficial soil microbes and crop-associated bacteria, making it an environmentally friendly option for managing Striga infestations . This selectivity is critical for sustainable agricultural practices.

Laboratory Experiments

In controlled laboratory settings, SPL7 was shown to induce significant suicide germination rates in Striga seeds while maintaining the health of surrounding crops. For example, experiments conducted by Uraguchi et al. (2018) demonstrated that SPL7 could reduce Striga seed viability by over 90% when applied at femtomolar concentrations .

Field Trials

Ongoing field trials in Kenya aim to assess the real-world effectiveness of SPL7 in agricultural settings plagued by Striga. Preliminary results suggest a promising reduction in Striga populations without detrimental effects on maize yields .

Future Directions and Applications

The development of SPL7 opens avenues for innovative agricultural solutions to combat parasitic weeds. Future research will focus on:

- Field Testing : Continued evaluation in diverse agricultural environments.

- Commercialization : Potential development into a commercial product for farmers dealing with Striga infestations.

- Molecular Modifications : Further optimization of the compound's structure to enhance efficacy and reduce costs.

Eigenschaften

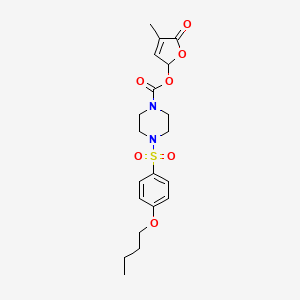

IUPAC Name |

(4-methyl-5-oxo-2H-furan-2-yl) 4-(4-butoxyphenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O7S/c1-3-4-13-27-16-5-7-17(8-6-16)30(25,26)22-11-9-21(10-12-22)20(24)29-18-14-15(2)19(23)28-18/h5-8,14,18H,3-4,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAPQPVAXJSNFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC3C=C(C(=O)O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.